Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Overview
Description
The compound appears to contain several structural components including a bromo group, an ethyl group, a thiophene ring, a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring, and a piperidine ring . These components suggest that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The thiophene and benzo[e]pyrazolo[1,5-c][1,3]oxazine rings are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the sites of functional groups. For example, the bromo group might be susceptible to nucleophilic substitution reactions .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Synthesis of Novel Heterocycles : Compounds with structural similarities to Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate have been synthesized for the development of novel heterocycles. These compounds are crucial in exploring new therapeutic drugs due to their potential biological activities (Mohareb et al., 2004).
Antimicrobial and Antituberculosis Activity : Certain derivatives, following a similar synthetic pathway, have shown significant antimicrobial and antituberculosis activities. These findings highlight the compound's potential as a precursor in synthesizing new agents against bacterial infections and tuberculosis (Jeankumar et al., 2013; Başoğlu et al., 2013).
Inhibitors of Mycobacterium tuberculosis : By incorporating piperidine and other heterocyclic moieties, these compounds have been evaluated as inhibitors of Mycobacterium tuberculosis, showcasing their utility in addressing drug-resistant tuberculosis strains (Reddy et al., 2014).
Chemical Synthesis and Mechanistic Insights
Advanced Synthetic Routes : Research on similar compounds has provided advanced synthetic routes and mechanistic insights into the formation of spiropiperidine and related derivatives. These studies are instrumental in developing new synthetic methodologies for complex heterocyclic compounds (Huard et al., 2012).
Anticancer and Immunomodulatory Activities : Derivatives synthesized from similar compounds have shown promising anticancer and immunomodulatory activities, suggesting the compound's potential application in cancer research and immune-related disorders (Abdel‐Aziz et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene-2-boronic acid pinacol ester, are known to be valuable building blocks in organic synthesis
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Related compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been used in the formal anti-markovnikov alkene hydromethylation, a valuable but unknown transformation . This suggests that this compound might affect similar biochemical pathways.
Result of Action
Related compounds have shown significant inhibitory activity . This suggests that this compound might have similar effects.
Action Environment
Related compounds have shown that the thiol substrate could promote the dehydroaromatization step . This suggests that environmental factors such as the presence of certain substrates might influence the action of this compound.
Properties
IUPAC Name |
ethyl 9-bromo-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S/c1-2-27-20(26)24-9-7-21(8-10-24)25-17(13-16(23-25)19-4-3-11-29-19)15-12-14(22)5-6-18(15)28-21/h3-6,11-12,17H,2,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVZKXKTJOHMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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